4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
Description
Significance of Thiazole-Pyridyl Architectures in Contemporary Chemical Research
Among the vast array of heterocyclic systems, those combining thiazole (B1198619) and pyridine (B92270) rings have attracted considerable attention. researchgate.netmdpi.com The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, and the pyridine ring, a six-membered nitrogen-containing aromatic ring, offer distinct coordination properties. researchgate.netarabjchem.org When combined into a single molecule, they create versatile multidentate ligands capable of forming complex and functionally diverse metal complexes. researchgate.net
The presence of both a five-membered and a six-membered ring can introduce specific geometric constraints and electronic characteristics to the resulting metal complexes. researchgate.net Research has shown that these hybrid architectures are valuable in supramolecular chemistry for constructing intricate structures like dinuclear triple helicates. researchgate.net Furthermore, thiazole-pyridine derivatives are extensively investigated in medicinal chemistry for their wide range of pharmacological activities, including potential anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.netacs.orgnih.gov Their structural versatility and broad pharmacological potential position them as promising candidates for the development of novel therapeutic agents. nih.gov
Overview of the Research Landscape for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- and Related Systems
The specific compound, 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, belongs to the broader family of 2-(pyridinyl)thiazole derivatives. While direct research on this exact aldehyde is not extensively detailed in numerous publications, the research landscape for closely related systems provides significant context. The synthetic routes to these scaffolds are often based on the Hantzsch thiazole synthesis or variations thereof, reacting an α-haloketone or its equivalent with a thioamide. researchgate.netresearchgate.net For instance, the synthesis of various pyridine-thiazole hybrids often involves the cyclization reaction between an α-haloketone and a thioamide. researchgate.net
Research in this area covers a spectrum of derivatives, including those where the aldehyde group at the 4-position of the thiazole ring is replaced by other functional groups, such as a carboxylic acid. The corresponding 2-(2-Pyridinyl)-4-thiazolecarboxylic acid is a known compound used in chemical and pharmaceutical research. alfa-chemistry.comcymitquimica.com Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, makes it a versatile building block. cymitquimica.com Studies on other isomers, such as 2-(pyridin-4-yl)thiazole-4-carbaldehyde, also contribute to the understanding of this class of compounds. chemicalbook.comnih.gov
The research focus on these related systems is diverse, encompassing coordination chemistry, materials science, and medicinal chemistry. For example, various 2-aminothiazole (B372263) derivatives containing a pyridyl group have been synthesized and evaluated for antimycobacterial and antiplasmodial activities. nih.gov
Rationalizing the Academic Interest in the 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- Core Structure
The academic interest in the 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- core structure is multifaceted, stemming from its potential as a versatile building block in several scientific domains.
In Coordination Chemistry: The molecule is a classic example of a bidentate N,N-chelating ligand. The nitrogen atoms of the pyridine and thiazole rings are positioned to readily coordinate with a single metal center, forming a stable five-membered chelate ring. This predictable coordination behavior makes it a valuable component for constructing larger, well-defined supramolecular assemblies and coordination polymers. researchgate.net
In Synthetic Chemistry: The carboxaldehyde group at the 4-position of the thiazole ring is a key feature. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical transformations. This allows the 2-(2-pyridinyl)thiazole scaffold to be readily incorporated into more complex molecular structures through reactions like condensation, oxidation, reduction, and Wittig reactions. This synthetic accessibility is crucial for developing new materials and biologically active molecules.
In Materials Science: Thiazole-based heterocyclic systems, particularly those with extended π-conjugation like the thiazole-pyridyl structure, are investigated for their photophysical properties. researchgate.net They can serve as the core for novel fluorophores, with potential applications in organic electronics and chemosensors. researchgate.net The aldehyde group can be used to further modify the electronic properties of the molecule, tuning its absorption and emission characteristics.
In Medicinal Chemistry: The thiazole-pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities. researchgate.netmdpi.com Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. arabjchem.orgresearchgate.netnih.gov The aldehyde functionality provides a handle for synthesizing libraries of related compounds to perform structure-activity relationship (SAR) studies, aiming to optimize biological efficacy. nih.gov
Research on Related Thiazole-Pyridyl Systems
| Compound Class | Research Focus | Key Findings |
| 2-(Pyridinyl)thiazole derivatives | Supramolecular Coordination Chemistry researchgate.net | Form dinuclear triple helical complexes with metal ions like Cu(II). researchgate.net |
| Thiazolo[5,4-d]thiazole fluorophores with pyridines | Photophysical Properties researchgate.net | Exhibit near-UV to bluish-green fluorescence; properties can be modulated by positional isomerism and protonation. researchgate.net |
| Pyridine-Thiazole Hybrids | Anticancer Activity mdpi.comnih.gov | Certain derivatives show high antiproliferative activity against various cancer cell lines, potentially by inducing genetic instability. mdpi.comnih.gov |
| 2-Amino-4-(2-pyridyl)thiazoles | Antimycobacterial and Antiplasmodial Activity nih.gov | Optimal activity observed with specific substitutions on the thiazole scaffold and amino group. nih.gov |
| N-Substituted 2-(4-pyridinyl)thiazole carboxamides | Angiogenesis Inhibition for Cancer Treatment nih.gov | A lead compound strongly blocked tumor growth by suppressing angiogenesis signaling pathways. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUCLKAKKBRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366649 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-60-3 | |
| Record name | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Thiazolecarboxaldehyde, 2 2 Pyridinyl and Analogous Structures
Strategies for Functionalization of Thiazole (B1198619) Rings
The functionalization of the thiazole heterocycle is central to the synthesis of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-. Key to this is the controlled introduction of substituents at the C2, C4, and C5 positions. The inherent reactivity of the thiazole ring allows for a variety of transformations, making it a versatile scaffold for chemical synthesis.
Approaches to Thiazolecarboxaldehyde Derivatives
The introduction of a carboxaldehyde group onto a thiazole ring is a critical transformation for the synthesis of the target compound. Several methods can be employed to achieve this, with the choice of method often depending on the existing substitution pattern of the thiazole ring and the desired regioselectivity.
One of the most common methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group. For a pre-formed 2-(2-pyridinyl)thiazole, the Vilsmeier-Haack reaction would be a plausible method to introduce the aldehyde at the C4 or C5 position, depending on the electronic properties of the substituted thiazole.
Another approach involves the oxidation of a hydroxymethyl group at the C4 position. This two-step process would first require the synthesis of 2-(2-pyridinyl)thiazole-4-methanol, which can then be oxidized to the corresponding aldehyde using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Furthermore, the thiazole ring can be considered a masked formyl group. This strategy involves the synthesis of a 2-substituted thiazole, followed by a sequence of N-methylation, reduction, and hydrolysis to unmask the aldehyde functionality. This method provides a versatile route to aldehydes with diverse structural features.
Regioselective Introduction of Pyridinyl Moieties onto Thiazoles
The regioselective formation of the C2-pyridinyl bond is a cornerstone of the synthesis of the target molecule. The Hantzsch thiazole synthesis is a widely employed and versatile method for the construction of the thiazole ring itself, which can be adapted to incorporate the 2-(2-pyridinyl) moiety. This reaction involves the condensation of an α-haloketone with a thioamide. To synthesize 2-(2-pyridinyl)thiazole derivatives, pyridine-2-carbothioamide (B155194) would be a key starting material, reacting with an appropriate α-halocarbonyl compound.
Cross-coupling reactions also offer a powerful tool for the regioselective introduction of the pyridinyl group. For instance, a pre-functionalized thiazole, such as 2-bromothiazole, can be coupled with a pyridinyl organometallic reagent (e.g., a pyridinylboronic acid or ester in a Suzuki coupling, or a pyridinylstannane in a Stille coupling) under palladium catalysis. Conversely, a 2-functionalized pyridine (B92270), such as 2-chloropyridine, could be coupled with a thiazole-based organometallic species.
Total Synthesis Pathways for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
The total synthesis of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- can be approached through either convergent or linear strategies, each with its own set of advantages and challenges.
Convergent Synthetic Routes
A plausible convergent approach to 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- would involve the synthesis of two main building blocks: a 2-pyridinyl containing fragment and a C3-aldehyde synthon. For example, pyridine-2-carbothioamide could be synthesized separately. The second fragment could be a 3-halo-2-oxopropanal derivative. The condensation of these two fragments would directly form the target 2-(2-pyridinyl)thiazole-4-carboxaldehyde.
Another convergent strategy could involve a cross-coupling reaction as the key step. For instance, 2-bromothiazole-4-carboxaldehyde could be synthesized and then coupled with a suitable 2-pyridinyl organometallic reagent. This approach allows for the late-stage introduction of the pyridine moiety.
Linear Synthetic Sequences
A potential linear synthesis of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- could begin with the Hantzsch synthesis of a 2-(2-pyridinyl)thiazole derivative that has a precursor to the aldehyde at the 4-position. For instance, reacting pyridine-2-carbothioamide with ethyl 3-bromo-2-oxopropanoate would yield ethyl 2-(2-pyridinyl)thiazole-4-carboxylate. This ester could then be reduced to the corresponding alcohol and subsequently oxidized to the target aldehyde.
Alternatively, a linear sequence could start with the formation of the thiazole ring, followed by the introduction of the pyridine and aldehyde functionalities in a stepwise manner. For example, starting from a simple thiazole, one could first introduce the 2-pyridinyl group via a cross-coupling reaction, and then perform a formylation reaction at the 4-position.
Subcomponent Self-Assembly Utilizing Aldehyde Precursors
Subcomponent self-assembly is a powerful strategy for the construction of complex supramolecular architectures. In this approach, simple building blocks are designed to react in a controlled manner to form a more complex, thermodynamically stable product. Aldehyde-functionalized heterocyclic compounds, such as 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, are excellent candidates for this type of chemistry due to the reactive nature of the aldehyde group.
For instance, the reaction of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- with a diamine could lead to the formation of macrocyclic structures or coordination polymers, especially in the presence of metal ions that can coordinate to the nitrogen atoms of the pyridine and thiazole rings. The specific outcome of the self-assembly process would be dictated by the stoichiometry of the reactants, the geometry of the building blocks, and the reaction conditions. This approach offers a modular and efficient route to complex chemical entities with potential applications in areas such as catalysis, sensing, and materials science.
Chemical Modifications and Derivatization Strategies for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
The presence of the aldehyde group, as well as the two heterocyclic rings, offers multiple avenues for chemical modification and derivatization of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-.
The aldehyde group is a highly reactive functional group that can undergo a variety of chemical transformations. One such common reaction is the formation of an oxime through condensation with hydroxylamine. google.comdocumentsdelivered.comias.ac.in This reaction is typically carried out under mild acidic or basic conditions. The resulting oxime can exist as E/Z isomers and serves as a valuable intermediate for further synthetic manipulations.
The general reaction for oxime formation is depicted below:
| Reactant | Reagent | Product |
|---|---|---|
| 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | Hydroxylamine hydrochloride (NH2OH·HCl) | 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, oxime |
The thiazole and pyridine rings of the target molecule can also be subjected to various functional group interconversions. The reactivity of the thiazole ring is influenced by the substituents present. Generally, the C5 position of the thiazole ring is the most favorable site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com
Possible functional group interconversions could include:
Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) onto the thiazole or pyridine ring, which can then serve as a handle for further cross-coupling reactions.
Nitration and Amination: Introduction of nitro groups followed by reduction to amino groups, which can then be further functionalized.
Oxidation of the Pyridine Nitrogen: Formation of a pyridine N-oxide, which can alter the reactivity of the pyridine ring and facilitate certain substitution reactions.
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and the elaboration of heterocyclic systems. nih.govrsc.orgresearchgate.netresearchgate.netsoton.ac.uk To utilize these reactions, a halogenated derivative of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- would first need to be synthesized. For instance, a bromo-substituted derivative could be prepared and subsequently used in cross-coupling reactions.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. This would allow for the introduction of various aryl or heteroaryl substituents.
A representative Suzuki-Miyaura cross-coupling reaction is shown in the table below:
| Substrate | Coupling Partner | Catalyst and Conditions | Product | Reference |
|---|---|---|---|---|
| Bromo-4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | Aryl-substituted 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- | rsc.org |
Similarly, the Sonogashira coupling reaction, which couples a terminal alkyne with an organohalide using a palladium-copper co-catalyst system, could be employed to introduce alkynyl moieties. researchgate.netsoton.ac.uk These alkynyl-substituted derivatives can serve as precursors for a variety of other functional groups.
Coordination Chemistry of 4 Thiazolecarboxaldehyde, 2 2 Pyridinyl Derived Ligands
Ligand Design Principles and Chelation Modes
Multidentate Coordination Capability of Thiazole-Pyridyl-Aldehyde Systems
Ligands derived from the 2-(2-pyridinyl)thiazole framework are classic examples of bidentate chelating agents, capable of forming stable five-membered chelate rings with transition metal ions. The coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring. The presence of a carboxaldehyde group at the 4-position of the thiazole ring introduces a potential third coordination site through its oxygen atom.
This could allow the ligand to act in a tridentate fashion, forming two fused chelate rings and leading to enhanced complex stability, a phenomenon known as the chelate effect. However, the participation of the aldehyde oxygen in coordination would depend on several factors, including the steric accessibility of the oxygen lone pair and the electronic properties of the metal center. It is also possible that the aldehyde group remains non-coordinating or engages in weaker intermolecular interactions.
Analysis of Donor Atom Environments (N, S, O)
The 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- ligand presents a versatile combination of donor atoms:
Nitrogen (N): The pyridine and thiazole nitrogen atoms are excellent σ-donors, forming strong coordinate bonds with transition metals like iron(II). The π-acceptor capabilities of the pyridine ring can also contribute to the stability of the complex by delocalizing electron density from the metal center.
Sulfur (S): The thiazole sulfur atom is generally considered a weak donor and is less likely to be involved in coordination, especially when stronger N-donors are present in a chelating arrangement. Its involvement might be observed in bridging modes in polynuclear complexes, but this is less common for mononuclear species.
Mononuclear Coordination Complexes of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
While specific experimental data for iron(II) complexes of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- are not available, we can infer their likely characteristics from related structures.
Synthesis and Structural Characterization of Iron(II) Complexes
The synthesis of iron(II) complexes with pyridinyl-thiazole type ligands is typically achieved by reacting the ligand with an iron(II) salt, such as iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) or iron(II) perchlorate (B79767) (Fe(ClO₄)₂), in a suitable organic solvent like acetonitrile (B52724) or methanol (B129727) under an inert atmosphere to prevent oxidation of the iron(II) center. The resulting complexes can often be isolated as crystalline solids.
Structural characterization would be crucial to determine the precise coordination mode of the ligand. X-ray crystallography would reveal key parameters such as bond lengths and angles within the coordination sphere. For a hypothetical [Fe(L)₂]²⁺ complex (where L is the bidentate N,N'-coordinating ligand), an octahedral geometry around the iron(II) center would be expected. If the aldehyde oxygen participates in coordination, a more distorted geometry would likely be observed.
Table 1: Expected Coordination Data for a Hypothetical [Fe(4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-)₂]²⁺ Complex
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| Coordination Number | 6 | Typical for Fe(II) with bidentate ligands. |
| Geometry | Distorted Octahedral | Due to the bite angle of the chelate ligand. |
| Fe-N(pyridine) Bond Length | ~2.1-2.2 Å (high-spin) or ~1.9-2.0 Å (low-spin) | Indicative of the spin state of the iron center. |
| Fe-N(thiazole) Bond Length | ~2.1-2.2 Å (high-spin) or ~1.9-2.0 Å (low-spin) | Also indicative of the spin state. |
| Fe-O(aldehyde) Bond Length | (If coordinated) ~2.0-2.1 Å | Would confirm tridentate coordination. |
Note: This table is based on expected values from similar complexes and is not experimental data for the specific compound.
Ligand Field Strength Effects on Spin State Selection
Iron(II) is a d⁶ metal ion and can exist in either a high-spin (S=2) or a low-spin (S=0) state in an octahedral environment. The spin state is determined by the magnitude of the ligand field splitting energy (Δo) compared to the spin-pairing energy. Ligands that induce a large Δo (strong-field ligands) result in low-spin complexes, while those that cause a smaller Δo (weak-field ligands) lead to high-spin complexes.
Pyridinyl-thiazole ligands are generally considered to be of intermediate to strong field strength. The electronic nature of the substituents on the ligand framework can fine-tune this property. The presence of the electron-withdrawing carboxaldehyde group at the 4-position of the thiazole ring is expected to increase the π-acidity of the ligand. This, in turn, would lead to a stronger ligand field and would favor a low-spin state for the iron(II) center. Complexes that lie near the spin-crossover point, where a transition between high-spin and low-spin states can be induced by external stimuli like temperature or pressure, are also a possibility with such ligand systems.
Impact of Ancillary Ligands on Coordination Geometries
In addition to homoleptic complexes of the type [Fe(L)₂]²⁺, mixed-ligand or heteroleptic complexes can also be formed where one or more of the 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- ligands are replaced by other "ancillary" ligands. These ancillary ligands can have a significant impact on the coordination geometry and the electronic properties of the resulting complex.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- |
| Iron(II) tetrafluoroborate |
Coordination to Zinc(II) Centers
The coordination of pyridine-thiazole-based ligands to Zinc(II) centers has been investigated, revealing the formation of stable complexes with well-defined geometries. While specific studies on 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- are limited, research on analogous pyridine-thiazole derivatives provides valuable insights into the expected coordination behavior. For instance, the reaction of 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole with Zinc(II) salts has been shown to yield discrete mononuclear complexes. researchgate.netresearchgate.netdiva-portal.org
Typically, the pyridine and thiazole nitrogen atoms act as a bidentate chelating unit, coordinating to the Zinc(II) ion. In the presence of halide or other suitable anionic ligands, complexes with the general formula [Zn(L)₂X₂] are often formed, where 'L' represents the pyridine-thiazole ligand and 'X' is an anionic ligand. nih.gov X-ray diffraction studies on related systems have confirmed a distorted tetrahedral geometry around the Zinc(II) center. researchgate.netnih.gov
The coordination environment around the Zinc(II) ion in such complexes is influenced by the nature of the substituents on the pyridine and thiazole rings, as well as the counter-ions present in the reaction medium. Spectroscopic techniques such as NMR and IR are instrumental in characterizing these complexes, with notable shifts in the proton and carbon signals of the ligand upon coordination to the metal center.
Table 1: Representative Zinc(II) Complexes with Pyridine-Thiazole Derivatives
| Ligand | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | [Zn(L)₂(PF₆)₂] | Distorted Octahedral | researchgate.net |
| 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole | [Zn(cinnamate)₂(L)₂] | Distorted Tetrahedral | diva-portal.org |
| 2-[4-(2-pyridinyl)-2-thiazolyl]hydrazone | Zn(L)₂(OTs)(CH₃OH) | Not specified | researchgate.net |
Silver(I) Complexation Studies
The complexation of Silver(I) ions with ligands containing pyridine and thiazole moieties has been explored, leading to the formation of a variety of coordination architectures, including mononuclear, binuclear, and polymeric structures. While specific complexation studies involving 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- are not extensively documented, the known affinity of Silver(I) for nitrogen and sulfur donor atoms suggests that this ligand would readily form stable complexes.
In related systems, the coordination of pyridinyl-thiazole ligands to Silver(I) often results in linear or distorted linear geometries, which is a common coordination preference for Ag(I). mdpi.com However, the flexibility of the ligand and the nature of the counter-anion can lead to higher coordination numbers and more complex structures. For instance, the reaction of dimethyl 2-(thiazol-2-yl)pyridine-4,5-dicarboxylate with silver(I) salts has yielded coordination polymers. nih.gov The cation-π interactions between Ag⁺ and the thiazole ring can also play a role in stabilizing the resulting structures. nih.gov
The stoichiometry of the reaction, the solvent system, and the counter-anion all play crucial roles in determining the final structure of the Silver(I) complexes. The resulting assemblies can range from simple discrete molecules to intricate one-, two-, or three-dimensional coordination polymers. researchgate.netmdpi.com
Table 2: Examples of Silver(I) Complexes with Related N-Heterocyclic Ligands
| Ligand | Complex Formula | Structural Motif | Reference |
|---|---|---|---|
| Dimethyl 2-(thiazol-2-yl)pyridine-4,5-dicarboxylate | [Ag(L)₂(BF₄)] | Mononuclear | nih.gov |
| 2,6-di(hydroxymethyl)pyridine | [Ag(L)₂]NO₃ | Mononuclear | nih.gov |
| 3,3'-[(1,1'-biphenyl)-2,2'-diyl]-6,6'-bis(phenyl)-1,2,4,5-tetrazine | {[Ag(L)][PF₆]} | 1D Coordination Polymer | mdpi.com |
Platinum(II) Coordination Architectures
Platinum(II) complexes are of significant interest due to their potential applications in various fields, including catalysis and medicine. The coordination of pyridine-containing ligands to Platinum(II) centers typically results in square planar complexes. While there is a lack of specific research on the coordination of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- to Platinum(II), studies on analogous ligands provide a basis for predicting its behavior.
Ligands containing a pyridyl-thiazole framework can act as bidentate N,N'-donors, coordinating to the Platinum(II) center to form complexes of the type [Pt(L)X₂] or [Pt(L)₂]²⁺, where L is the bidentate ligand and X is a monodentate anionic ligand. The resulting complexes are expected to adopt a square planar geometry, which is characteristic of Pt(II) coordination chemistry. nih.govnih.govmdpi.com The electronic properties of the ligand, influenced by substituents on the aromatic rings, can tune the photophysical and electrochemical properties of the resulting Platinum(II) complexes. researchgate.net
The synthesis of such complexes often involves the reaction of a suitable Platinum(II) precursor, such as K₂PtCl₄, with the desired ligand. The resulting coordination architectures can range from simple mononuclear species to more complex polynuclear or supramolecular assemblies depending on the ligand design and reaction conditions. nih.gov
Table 3: Illustrative Platinum(II) Complexes with Pyridine-Containing Ligands
| Ligand | Complex Formula | Geometry | Reference |
|---|---|---|---|
| 2-acetyl pyridine thiosemicarbazone | [Pt(AcTsc)Cl] | Square Planar | nih.gov |
| 2-(hydroxymethyl)pyridine | trans-[Pt(2-mpy)₂]·4H₂O | Square Planar | researchgate.net |
| 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | [PtCl₂(PyTz)]·C₂H₆O | Square Planar | nih.gov |
Metallosupramolecular Architectures and Self-Assembly Processes
The ability of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-derived ligands to act as building blocks in the construction of complex metallosupramolecular architectures is a burgeoning area of research. The directional bonding approach, utilizing the predictable coordination geometries of metal ions, allows for the rational design and synthesis of discrete and extended structures.
Formation of Discrete Coordination Cages and Cubes
While the self-assembly of discrete coordination cages and cubes specifically from 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- has not been explicitly reported, the principles of supramolecular chemistry suggest its potential as a ligand for such constructions. The formation of these architectures relies on the precise combination of ligands with specific geometries and metal ions with defined coordination preferences. For instance, the use of 90° platinum(II) acceptors with linear ditopic pyridyl ligands can lead to the formation of tetragonal prisms. nih.gov The angular nature of a ligand derived from 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- could potentially be exploited in the self-assembly of rhomboidal or other polygonal structures. beilstein-journals.org
Assembly of Heterobimetallic Aggregates
The design of ligands with distinct binding sites allows for the stepwise assembly of heterobimetallic complexes. Although no specific examples involving 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- are available, the presence of both "soft" (thiazole) and "harder" (pyridine) donor sites could, in principle, be used to selectively coordinate different metal ions. This strategy has been successfully employed with other ligand systems to create discrete heterobimetallic aggregates with interesting magnetic or catalytic properties.
Design of Coordination Polymers and Extended Structures
The bridging capability of pyridyl-thiazole ligands makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.netupf.edu The connectivity of the resulting network is determined by the coordination mode of the ligand and the geometry of the metal center. Ligands based on 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- can act as linkers, connecting metal centers to form one-, two-, or three-dimensional extended structures. The porosity and functionality of these materials can be tuned by modifying the ligand structure, offering potential applications in areas such as gas storage, separation, and catalysis. mdpi.com For example, zinc(II) complexes with certain pyridine-thiazole derivatives have been shown to form intricate 3D metal-organic frameworks. researchgate.net
Advanced Spectroscopic Characterization Methodologies for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-
The comprehensive structural elucidation and characterization of novel organic compounds are foundational to modern chemistry. For a molecule such as 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, a multifaceted approach employing advanced spectroscopic techniques is essential. This article delves into the specific application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy for the unambiguous identification and detailed characterization of this heterocyclic compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of a related compound, 4-(2,5-Dimethoxyphenyl)-2-[2-(pyridin-2 ylmethylene)hydrazinyl]thiazole, provides insight into the expected chemical shifts for the pyridinyl and thiazole (B1198619) protons. nih.gov In this analogue, the pyridine (B92270) protons exhibit signals in the aromatic region, with the proton at position 6 of the pyridine ring appearing as far downfield as 8.85 ppm due to the deshielding effect of the nitrogen atom. nih.gov The thiazole proton signal appears as a singlet, and other pyridine protons resonate between 7.53 and 8.09 ppm. nih.gov For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, the aldehyde proton would be expected to produce a distinct singlet signal significantly downfield, typically in the range of 9-10 ppm.
The ¹³C NMR spectrum is equally crucial for structural confirmation, providing information about the carbon framework of the molecule. In a similar thiazole derivative, the carbon atoms of the pyridine and thiazole rings show distinct signals in the aromatic region. nih.gov The carbon of the C=N bond within the thiazole ring is also identifiable. nih.gov The presence of the aldehyde group in the target molecule would be confirmed by a characteristic signal for the carbonyl carbon, typically appearing in the range of 180-200 ppm.
A representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure, based on known derivatives, is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~7.77 | ~124.68 |
| Pyridine-H4 | ~8.09 | ~138.90 |
| Pyridine-H5 | ~7.56 | ~126.31 |
| Pyridine-H6 | ~8.85 | ~148.53 |
| Thiazole-H5 | ~7.53 | ~109.79 |
| Aldehyde-H | ~9.5-10.5 | - |
| Aldehyde-C | - | ~185-195 |
| Pyridine-C2 | - | ~152.0 |
| Pyridine-C3 | - | ~124.0 |
| Pyridine-C4 | - | ~137.0 |
| Pyridine-C5 | - | ~121.0 |
| Pyridine-C6 | - | ~150.0 |
| Thiazole-C2 | - | ~168.0 |
| Thiazole-C4 | - | ~145.0 |
| Thiazole-C5 | - | ~120.0 |
Note: The chemical shifts are estimates based on data from related compounds and general substituent effects.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the pyridine and thiazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyridine ring, the thiazole ring, and the carboxaldehyde group. For instance, a correlation between the aldehyde proton and the C4 carbon of the thiazole ring would provide definitive proof of the aldehyde's position.
DOSY is a powerful NMR technique used to measure the diffusion coefficients of molecules in solution, which can then be related to their size and shape. While typically used for larger molecules and supramolecular assemblies, it could be applied to study any potential self-association or aggregation of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- in solution. By measuring the diffusion coefficient, one can estimate the hydrodynamic radius of the diffusing species and determine if it exists as a monomer or as a larger aggregate.
Mass Spectrometry
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
ESI-MS is a soft ionization technique that is well-suited for polar molecules like 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-. This method would be used to accurately determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula and confirming the stoichiometry of the molecule. nih.gov For example, in a study of related hydrazonothiazole-based pyridine compounds, HRMS was used to confirm the calculated molecular formula. nih.gov
The expected fragmentation pattern in ESI-MS/MS would likely involve cleavage at the bond between the pyridine and thiazole rings, as well as the loss of the aldehyde group (as CO). The fragmentation of related pyrimidinethiones and thiazolopyrimidines has shown that fragmentation is often initiated by the loss of side groups followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, FTIR and Raman spectroscopy would be used to identify key functional groups. The most prominent and diagnostic peak would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and thiazole rings would be observed in the 1400-1650 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. In a study of related pyridine-thiazole hybrid molecules, the characteristic C=O stretching vibration was observed, confirming the presence of the keto group. nih.gov
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2700 - 2850 |
| C=O Stretch (Aldehyde) | 1680 - 1715 |
| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1650 |
| C-S Stretch | 600 - 800 |
Infrared (IR) Spectroscopy for Functional Group Presence and Coordination Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- and for analyzing the changes in its vibrational modes upon coordination to a metal center. The spectrum of the free ligand is characterized by distinct bands corresponding to the aldehyde, pyridine, and thiazole moieties.
The aldehyde group (-CHO) is expected to show a strong C=O stretching vibration, typically in the range of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde is also anticipated to appear as a characteristic doublet near 2700 and 2840 cm⁻¹. researchgate.net The aromatic rings give rise to several bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine and thiazole rings are observed in the 1400-1650 cm⁻¹ region. mdpi.com For instance, in related zinc(II) complexes with pyridyltriazole ligands, the C=N stretching vibrations from the pyridine and triazole rings are found in the ranges of 1606–1615 cm⁻¹ and 1498–1509 cm⁻¹, respectively, providing a useful comparison for the pyridyl-thiazole system. nih.gov
Upon complexation with a metal ion, 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- typically acts as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and one of the heteroatoms of the thiazole ring. This coordination induces noticeable shifts in the IR spectrum. The vibration bands associated with the pyridine ring are particularly sensitive to coordination. For example, the ring stretching vibrations often shift to higher frequencies (a "blue shift") upon complexation, which is a clear indicator of the nitrogen atom's involvement in the coordinate bond. mdpi.com Similarly, the C=N stretching band of the thiazole ring may also shift, confirming its role in chelation. nih.gov The C=O stretching frequency of the aldehyde group is generally less affected unless it is directly involved in coordination or strong hydrogen bonding within the crystal lattice. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) bonds, providing direct evidence of complex formation. researchgate.net
Table 1: Representative IR Bands for Pyridine-Thiazole Type Ligands and Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Reference |
|---|---|---|---|
| Aldehyde C=O Stretch | 1680 - 1710 | Minimal shift or slight red shift | nih.gov |
| Pyridine Ring C=N/C=C Stretch | 1580 - 1615 | Blue shift (higher frequency) | mdpi.comnih.gov |
| Thiazole Ring C=N/C=C Stretch | 1450 - 1510 | Shift depends on coordination mode | nih.govresearchgate.net |
| Aromatic C-H Stretch | > 3000 | Minimal shift | researchgate.net |
| Metal-Nitrogen (M-N) Stretch | N/A | New bands appear (400-600) | researchgate.net |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-. The spectrum is dominated by intense absorption bands in the UV region, which are characteristic of π→π* and n→π* transitions within the conjugated π-system of the pyridine and thiazole rings. For related 2-(pyridin-2-yl)thiazole derivatives, these ligand-centered transitions typically result in absorption maxima ranging from 349 to 398 nm. rsc.org The exact position and intensity of these bands are influenced by substituents on the aromatic framework. rsc.org
Coordination to a metal ion significantly alters the electronic absorption spectrum. Two major changes are typically observed:
Shifts in Ligand-Centered Transitions: The π→π* and n→π* absorption bands of the ligand undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation. These shifts arise from the perturbation of the ligand's electronic orbitals upon binding to the metal center. rsc.org
Appearance of Charge-Transfer Bands: New absorption bands, often of lower intensity and appearing at longer wavelengths (in the visible region), may emerge. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.org The nature of these bands depends on the specific metal ion and its oxidation state.
For example, in a series of nickel complexes with 5-N-arylaminothiazoles containing pyridyl groups, the longest wavelength absorption maxima ranged from 364 to 424 nm, showing significant shifts compared to the free ligands. rsc.orgnih.gov These changes in the UV-Vis spectrum are diagnostic of complex formation and can be used to study the coordination environment of the metal ion. nih.gov
Fluorescence Spectroscopy for Photophysical Properties
Many pyridine-thiazole derivatives and their metal complexes exhibit fluorescence, making fluorescence spectroscopy a powerful tool for investigating their photophysical properties. rsc.org The emission properties, such as the wavelength of maximum emission (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ), are highly sensitive to the molecular structure, the nature of the solvent, and coordination with metal ions. nih.gov
The free 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- ligand is expected to be fluorescent, with emission arising from the de-excitation of the lowest singlet excited state (S₁→S₀). Upon coordination to a metal ion, particularly a closed-shell d¹⁰ metal like zinc(II) or cadmium(II), the fluorescence can be significantly enhanced or shifted. nih.govmdpi.com This is often due to an increase in the rigidity of the ligand structure upon chelation, which reduces non-radiative decay pathways. nih.gov The formation of zinc-thiazole complexes has been shown to lead to enhanced emission properties both in solution and in the solid state. rsc.orgnih.gov
In some cases, the introduction of a metal ion can also quench the fluorescence, especially if the metal is a paramagnetic transition metal or provides efficient pathways for intersystem crossing to a non-emissive triplet state. Research on related zinc-thiazole complexes has reported high fluorescence quantum yields, with a zinc bromide complex of a 5-N-arylaminothiazole derivative reaching up to 75%. nih.gov Solid-state zinc complexes of pyridyltriazoles have also shown significant luminescence, with quantum yields as high as 39.8%. nih.gov These findings highlight the potential for tuning the photophysical properties of pyridyl-thiazole compounds through metal coordination.
Table 2: Photophysical Data for a Representative Zinc-Thiazole Complex
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
|---|---|---|---|---|---|
| Zinc bromide complex of a 5-N-arylaminothiazole derivative | - | - | 0.75 | 4.43 - 4.94 | nih.gov |
| Zinc chloride complex of a pyridyltriazole derivative (solid state) | - | ~420 | 0.398 | - | nih.gov |
Note: Data is for related compounds, not 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- itself.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of a compound. While a specific crystal structure for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- has not been reported, analysis of closely related structures provides valuable insights into its expected solid-state conformation.
Studies on similar pyridine-thiazole derivatives reveal that the molecule is likely to be nearly planar, with a small torsion angle between the pyridine and thiazole rings. nih.gov Upon coordination to a metal, the ligand enforces a specific geometry around the metal center, which is typically a distorted tetrahedral or octahedral arrangement, depending on the coordination number. nih.govresearchgate.net For example, a dinuclear nickel complex with a related thiazole ligand adopted a distorted octahedral geometry. nih.gov Zinc(II) complexes with pyridine-thiazole derivatives have been found to crystallize in monoclinic space groups. researchgate.net Similarly, various thiazolo-pyridine compounds have been characterized in monoclinic (e.g., P2₁/c) and triclinic (e.g., P-1) space groups. nih.gov
Table 3: Representative Crystallographic Data for a Related Thiazolo-Pyridine Derivative
| Parameter | Value |
|---|---|
| Compound | (C₉H₇NO₅S)C₅H₉NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 7.890 |
| c (Å) | 16.789 |
| β (°) | 109.45 |
| Volume (ų) | 1541.2 |
| Z | 4 |
| Reference | nih.gov |
Note: Data is for a related thiazolo-pyridine dicarboxylic acid derivative.
Synchrotron X-ray Diffraction for Detailed Structural Insights
For materials that are difficult to crystallize into single crystals suitable for conventional X-ray diffraction or for studies requiring extremely high resolution, synchrotron X-ray diffraction is an invaluable tool. The high brilliance and tunable wavelength of synchrotron radiation offer several advantages for the structural analysis of compounds like 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- and its coordination polymers.
High-resolution powder X-ray diffraction (HRPXRD) using synchrotron sources can be used to solve crystal structures from microcrystalline powders, which is crucial when large single crystals cannot be grown. sintef.no This technique has been successfully applied to determine the structures of complex coordination polymers, including those with 1,2,4-triazole (B32235) ligands, which are structurally related to thiazoles. researchgate.net
Furthermore, in-situ synchrotron diffraction allows for the real-time monitoring of structural changes in response to external stimuli such as temperature, pressure, or guest molecule absorption. sintef.noresearchgate.net For coordination polymers derived from 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, this could be used to study phase transitions, solvent-exchange processes, or the dynamics of framework breathing. researchgate.net The high flux also enables techniques like pair distribution function (PDF) analysis for studying the local structure of amorphous or poorly crystalline materials and allows for charge density studies to map the electron distribution within the bonds, providing deeper insight into the nature of the coordination and intermolecular interactions. sintef.no
Mössbauer Spectroscopy for Iron-Containing Complexes
Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common isotope studied. This method provides invaluable information about the electronic structure, oxidation state, spin state, and coordination geometry of iron centers in molecular complexes. For iron complexes incorporating ligands such as 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, this technique is instrumental in elucidating the fine details of the metal-ligand interactions.
The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com
Isomer Shift (δ): This parameter is a measure of the s-electron density at the iron nucleus and is sensitive to the oxidation and spin state of the iron atom. nih.gov The value of δ is given relative to a standard material, typically α-iron at room temperature. mdpi.com Changes in the coordination environment that affect the shielding of s-electrons by d-electrons will be reflected in the isomer shift.
Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus in its excited state and an asymmetric electric field created by the surrounding electron density and ligands (the electric field gradient, or EFG). nih.gov A non-zero ΔE_Q, which manifests as a two-line spectrum (a doublet), indicates a distorted or asymmetric coordination geometry around the iron nucleus. The magnitude of the splitting provides insight into the symmetry and electronic structure of the complex. nih.govnih.gov
The application of Mössbauer spectroscopy is particularly insightful for studying iron complexes with bidentate N-N ligands like those derived from pyridinyl and thiazole moieties. Research on the iron(II) complex of the related ligand, 2-(pyridin-2-yl)thiazole (2pyt), demonstrates the utility of this technique. researchgate.net A comparison of the Mössbauer parameters for the low-spin tris-chelate complex, [Fe(2pyt)₃]²⁺, with other similar complexes reveals trends in the ligand's electronic properties. researchgate.net
A progressive replacement of pyridine rings with thiazole rings in the ligand structure leads to systematic changes in the Mössbauer parameters. This trend indicates a reduction in the π-acceptor character of the ligand as the number of thiazole rings increases. researchgate.net
| Compound | Isomer Shift (δ) at ~80 K (mm s⁻¹) | Quadrupole Splitting (ΔE_Q) at ~80 K (mm s⁻¹) | Reference |
| [Fe(bpy)₃]²⁺ | 0.35 | 0.32 | researchgate.net |
| [Fe(4pyt)₃]²⁺ | 0.34 | 0.23 | researchgate.net |
| [Fe(2pyt)₃]²⁺ | 0.38 | 0.40 | researchgate.net |
| [Fe(4bt)₃]²⁺ | 0.36 | 0.16 | researchgate.net |
| [Fe(2bt)₃]²⁺ | 0.41 | 0.65 | researchgate.net |
Data derived from studies on analogous low-spin tris(ligand) iron(II) complexes.
Furthermore, Mössbauer spectroscopy is a definitive tool for identifying and characterizing spin-crossover (SCO) phenomena, where a complex transitions between a low-spin (LS) and a high-spin (HS) state with changes in temperature or pressure. mdpi.comresearchgate.net For some iron(II) complexes with pyridinyl-thiazole type ligands, temperature-dependent magnetic moments suggest the occurrence of a ¹A₁ (LS) ⇌ ⁵T₂ (HS) spin transition. researchgate.net Mössbauer spectroscopy can confirm this by showing distinct signals for both the LS and HS states, with their relative spectral areas changing as a function of temperature.
The parameters for LS and HS states are typically well-separated, allowing for clear identification. Low-spin Fe(II) complexes exhibit smaller isomer shifts and quadrupole splittings compared to their high-spin counterparts.
| Iron State | Spin State | Typical Isomer Shift (δ) (mm s⁻¹) | Typical Quadrupole Splitting (ΔE_Q) (mm s⁻¹) |
| Fe(II) | Low-Spin | 0.0 to 0.6 | 0.0 to 1.8 |
| Fe(II) | High-Spin | 0.7 to 1.4 | 1.5 to 4.0 |
| Fe(III) | Low-Spin | -0.1 to 0.4 | 0.5 to 2.8 |
| Fe(III) | High-Spin | 0.2 to 0.6 | 0.0 to 1.8 |
Typical ranges for Mössbauer parameters in iron complexes. mdpi.comnih.gov
Theoretical and Computational Investigations of 4 Thiazolecarboxaldehyde, 2 2 Pyridinyl Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- systems. These calculations provide a detailed picture of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the electronic structure and reactivity of molecules like 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-. By calculating the electron density, DFT can determine various chemical descriptors that are crucial for understanding the molecule's behavior.
One of the key applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For instance, in studies of similar thiazole (B1198619) and pyridine (B92270) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can be correlated with the molecule's stability. nih.gov A lower energy gap suggests that the molecule is less stable and therefore more reactive. nih.gov The distribution of HOMO and LUMO densities across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attacks.
Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as chemical hardness (η) and softness (σ). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. nih.gov A higher value of chemical hardness indicates greater stability and lower reactivity. nih.gov Conversely, chemical softness is the reciprocal of hardness and reflects a higher propensity for chemical reactions. These parameters are typically derived from the HOMO and LUMO energies. nih.gov
The following table illustrates typical quantum chemical parameters that can be calculated for thiazole-pyridine systems using DFT.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |
| Chemical Hardness | η | Resistance to electron cloud deformation |
| Chemical Softness | σ | Propensity for chemical reactions |
A significant advantage of computational chemistry is its ability to predict spectroscopic properties that can be validated against experimental data. For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- systems, DFT calculations can be used to simulate various types of spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra.
The correlation between calculated and experimental spectroscopic data serves a dual purpose. Firstly, it provides a means to validate the computational model and the level of theory used. A good agreement between the predicted and observed spectra enhances the confidence in the computational results. Secondly, theoretical calculations can aid in the interpretation of complex experimental spectra by assigning specific vibrational modes or electronic transitions to the observed peaks. mdpi.com
For example, in the study of a copper(II) complex with a thiophene-derived acylhydrazone ligand, DFT calculations were instrumental in assigning the vibrational bands in the IR and Raman spectra. mdpi.com The calculated frequencies, although not scaled, provided a reliable basis for interpreting the experimental data and understanding the coordination effects on the ligand's vibrational modes. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds, offering insights into the nature of electronic transitions. sci-hub.se
Bonding Analysis Methods
Energy Decomposition Analysis (EDA) is a computational method that partitions the interaction energy between two molecular fragments into several components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. This allows for a quantitative assessment of the nature of the chemical bond. The orbital interaction term can be further analyzed using the Natural Orbitals for Chemical Valence (NOCV) method.
The EDA-NOCV approach provides a detailed picture of the charge flow and orbital contributions to the chemical bond. NOCV theory decomposes the deformation density—the change in electron density upon bond formation—into a series of pairwise orbital contributions. This allows for the visualization and quantification of charge donation and back-donation between the fragments, which is particularly insightful for understanding the bonding in metal-ligand complexes.
The strength of the bond between a metal center and a ligand such as 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is a crucial factor in determining the stability and reactivity of the resulting complex. Computational methods provide a powerful tool for evaluating these bond strengths.
Bond Dissociation Energy (BDE) is a common metric for bond strength and can be calculated using DFT. The BDE is the energy required to break a specific bond homolytically. By calculating the energies of the metal complex, the free ligand, and the metal fragment, the BDE of the metal-ligand bond can be determined.
These calculations can provide valuable insights into the factors that influence bond strength, such as the nature of the metal, the coordination environment, and the electronic properties of the ligand. For instance, computational studies on palladium(II) complexes with thiazole derivatives have provided insights into their thermal stability, which is intrinsically linked to the strength of the coordination bonds. irapa.org
The following table provides a conceptual overview of the components of an Energy Decomposition Analysis.
| EDA Component | Description |
| Electrostatic Interaction | The classical electrostatic attraction between the unperturbed charge distributions of the fragments. |
| Pauli Repulsion | The destabilizing interaction arising from the compression of the electron clouds of the fragments upon bringing them together. |
| Orbital Interaction | The stabilizing interaction resulting from the mixing of the orbitals of the two fragments, leading to charge transfer and polarization. |
Prediction of Functional Properties
A major goal of theoretical and computational chemistry is to predict the functional properties of new molecules, thereby guiding experimental efforts. For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- and its derivatives, computational methods can be used to predict a range of properties relevant to various applications.
For example, DFT calculations and molecular docking studies have been used to predict the antioxidant activity of new thiazole and pyridine derivatives. nih.gov By calculating parameters such as the HOMO-LUMO gap and chemical hardness, researchers can infer the potential of these compounds to act as antioxidants. nih.gov Molecular docking simulations can further elucidate the interactions of these molecules with biological targets, such as enzymes, providing a rationale for their observed or predicted biological activity. nih.gov
In the context of materials science, computational methods can predict properties such as non-linear optical (NLO) activity. By calculating the hyperpolarizability of a molecule, it is possible to assess its potential for use in NLO materials.
Furthermore, computational studies on metal complexes of pyridinyl-thiazole ligands have explored their potential as anticancer agents. sci-hub.se DFT calculations of the electronic structure of these complexes, combined with molecular docking studies, can help to understand their mechanism of action and guide the design of more potent and selective therapeutic agents. sci-hub.se The cytotoxic activity of such compounds has been evaluated against various cancer cell lines, with computational models providing a theoretical basis for the experimental findings. sci-hub.seresearchgate.net
Computational Design of Spin Crossover Characteristics
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the predictive design of spin crossover (SCO) materials. By modeling the electronic structure of iron(II) complexes, it is possible to forecast their spin transition temperatures (T1/2) and gain insights into the factors governing this phenomenon. For iron(II) complexes featuring ligands derived from 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, computational studies are instrumental in understanding how modifications to the ligand structure can tune the SCO properties.
The spin state of an iron(II) complex is determined by the delicate energy balance between the low-spin (LS, S=0) and high-spin (HS, S=2) states. The ligand field strength is a primary determinant of this energy gap. Ligands that are strong σ-donors and π-acceptors tend to favor the LS state by increasing the splitting of the d-orbitals. Conversely, weaker field ligands favor the HS state.
In the case of complexes formed with 2-(2-pyridinyl)thiazole-based ligands, the electronic nature of substituents on both the pyridine and thiazole rings can be systematically varied to modulate the ligand field strength. The aldehyde group (-CHO) at the 4-position of the thiazole ring in 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is of particular interest. As a moderately electron-withdrawing group, it is expected to influence the electron density on the coordinating nitrogen atoms of the thiazole and pyridine rings.
Theoretical calculations on related systems have established a correlation between the electronic properties of substituents and the resulting T1/2. For instance, studies on iron(II) complexes with 4-substituted 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have shown that electron-withdrawing substituents generally lead to a stabilization of the LS state and thus a higher T1/2. This is attributed to the lowering of the ligand's π* orbitals, which enhances π-backbonding from the metal's t2g orbitals, thereby increasing the ligand field splitting energy.
To illustrate the potential impact of the aldehyde group, we can consider a hypothetical series of iron(II) complexes with ligands based on 2-(2-pyridinyl)thiazole, where the substituent at the 4-position of the thiazole ring is varied. The predicted spin crossover temperatures, based on DFT calculations and trends observed in similar systems, are presented in the interactive table below.
| Substituent at 4-position of Thiazole | Hammett Parameter (σp) | Predicted T1/2 (K) | Dominant Electronic Effect |
|---|---|---|---|
| -NH2 (Amino) | -0.66 | ~150 | Strongly Electron-Donating |
| -OCH3 (Methoxy) | -0.27 | ~200 | Electron-Donating |
| -CH3 (Methyl) | -0.17 | ~230 | Weakly Electron-Donating |
| -H (Hydrogen) | 0.00 | ~270 | Neutral |
| -CHO (Aldehyde) | +0.42 | ~320 | Moderately Electron-Withdrawing |
| -NO2 (Nitro) | +0.78 | ~380 | Strongly Electron-Withdrawing |
This table presents hypothetical data based on established trends in the field of spin crossover complexes to illustrate the predicted effect of substituents on the spin transition temperature.
The data in the table illustrates a clear trend: as the electron-withdrawing nature of the substituent increases (reflected in a more positive Hammett parameter), the predicted T1/2 also increases. The aldehyde group of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, with its moderate electron-withdrawing capacity, is therefore computationally predicted to yield iron(II) complexes with a spin transition temperature that is significantly higher than that of the unsubstituted parent ligand.
These computational insights are invaluable for the rational design of new SCO materials. By selecting appropriate substituents, it is possible to fine-tune the T1/2 to be near room temperature, a critical requirement for many potential applications in molecular switches and data storage devices. The computational design approach allows for the screening of a large number of potential ligands before undertaking synthetic efforts, thereby accelerating the discovery of new functional materials.
Emerging Applications in Materials Science
Stimuli-Responsive Molecular Materials
Stimuli-responsive materials, which undergo significant changes in their physical properties in response to external triggers like temperature, light, or pressure, are at the forefront of materials science research. mdpi.comrsc.org The integration of 2-(2-pyridinyl)-4-thiazolecarboxaldehyde and its derivatives into metal complexes has led to the development of sophisticated stimuli-responsive systems.
Development of Spin Crossover (SCO) Complexes based on Thiazole-Pyridyl Ligands
Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli. nsf.gov This transition is accompanied by marked changes in magnetic, optical, and structural properties, making SCO complexes promising candidates for molecular switches and sensors. The unique electronic and structural features of thiazole-pyridyl ligands make them excellent candidates for constructing SCO complexes. The nitrogen atoms of both the thiazole (B1198619) and pyridine (B92270) rings can coordinate to a metal center, creating a ligand field strength that is conducive to spin crossover behavior. nih.gov
Design Principles for Tailored Spin-Transition Temperatures
A critical parameter for the practical application of SCO materials is the transition temperature (T₁/₂) at which the spin transition occurs. The ability to tune this temperature is a key focus of current research. The ligand field strength is a primary determinant of T₁/₂. For thiazole-pyridyl based ligands, modifications to the ligand structure can systematically alter the spin-transition temperature. For instance, the introduction of different substituents on either the thiazole or pyridine ring can modulate the electron-donating or -withdrawing properties of the ligand, thereby influencing the ligand field strength and, consequently, the T₁/₂. chemrxiv.org
Research has shown that ligands affording a stronger ligand field generally lead to lower SCO temperatures. Conversely, weaker field ligands tend to raise the transition temperature. The steric bulk of the substituents also plays a crucial role; larger groups can induce structural distortions in the coordination sphere, which can affect the stability of the LS and HS states and thus shift the T₁/₂. mdpi.com For example, complexes with aliphatic substituents of varying lengths and branching on a pyridyl-triazole ligand system have demonstrated that even subtle changes in steric hindrance can lead to abrupt and complete spin transitions. nih.gov
| Ligand Modification | Effect on Ligand Field | Impact on Spin-Transition Temperature (T₁/₂) |
| Electron-donating groups | Increase | Decrease |
| Electron-withdrawing groups | Decrease | Increase |
| Increased steric hindrance | Distortion of coordination sphere | Can either increase or decrease, depending on the specific interactions |
Investigation of Bistability and Hysteresis
For applications in memory devices, it is highly desirable for SCO materials to exhibit bistability, meaning they can exist in either the LS or HS state within a certain temperature range. This bistability is manifested as a hysteresis loop in the temperature-dependent magnetic susceptibility plot. A wide hysteresis loop is crucial for preventing accidental switching between states and ensuring the stability of the stored information. nih.govbohrium.com
The cooperativity among the SCO centers in the crystal lattice is a key factor in achieving wide hysteresis. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the thiazole-pyridyl ligands of adjacent complexes, can facilitate the propagation of the spin-state change throughout the material, leading to a more abrupt and hysteretic transition. nih.gov The choice of counter-anions and the presence of solvent molecules in the crystal lattice can also significantly influence these intermolecular interactions and, therefore, the width of the hysteresis loop. rsc.orgresearchgate.net For instance, the iron(III) compound {FeL₂[B(Ph)₄]} demonstrates that strong cooperativity can lead to magnetic bistability with a significant thermal hysteresis. nih.gov
Molecular Switches and Memory Devices
The hysteretic spin transition in SCO complexes based on thiazole-pyridyl ligands forms the basis for their potential use as molecular switches and in memory devices. nih.gov The two distinct spin states (LS and HS) can represent the "0" and "1" states of a binary data bit. The ability to switch between these states using external stimuli like temperature or light and the retention of these states within a hysteresis loop are the fundamental requirements for a memory element. nih.gov
The transition from the diamagnetic LS state to the paramagnetic HS state is accompanied by a significant change in the magnetic properties of the material, which can be readily detected. Furthermore, the spin transition often induces a color change (thermochromism), providing an optical readout mechanism. Research is focused on designing complexes with wide and accessible hysteresis loops around room temperature to enable practical device applications. researchgate.net
Photofunctional Materials
The inherent photophysical properties of the thiazole and pyridine moieties also make 2-(2-pyridinyl)-4-thiazolecarboxaldehyde and its derivatives attractive for the development of photofunctional materials.
Design of Photosensitizers for Singlet Oxygen Generation
Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species that plays a crucial role in various chemical and biological processes, including photodynamic therapy (PDT) for cancer treatment. Photosensitizers are molecules that, upon light absorption, can transfer their excitation energy to ground-state triplet oxygen (³O₂) to generate ¹O₂.
Thiazole-containing compounds have been investigated as potential photosensitizers. url.edu The design of efficient photosensitizers often involves incorporating heavy atoms to promote intersystem crossing from the excited singlet state to the triplet state, which is necessary for energy transfer to ³O₂. Porphyrins appended with pyridone subunits have been shown to be capable of generating singlet oxygen upon irradiation. nih.govresearchgate.net By modifying the structure of thiazole-pyridyl ligands, for example, by introducing substituents that enhance photoabsorption in the therapeutic window (the near-infrared region), it is possible to develop new phenazine-based photosensitizers with improved ¹O₂ quantum yields. rsc.org Platinum(II) complexes with 2-(2'-thienyl)pyridine have been shown to be efficient photosensitizers of singlet oxygen with yields greater than 90%. nih.gov
| Compound Family | Key Feature | Application |
| Porphyrins with pyridone subunits | Singlet oxygen generation upon irradiation | Delayed release singlet oxygen sensitizers nih.govresearchgate.net |
| Phenazine derivatives | Enhanced photoabsorption in the long-wavelength region | Photosensitizers for singlet oxygen generation rsc.org |
| Platinum(II) complexes with 2-(2'-thienyl)pyridine | High quantum yield of singlet oxygen generation | Efficient photosensitizers nih.gov |
Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the coordination chemistry of "4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-" in the areas of luminescent coordination compounds and advanced magnetic materials are not available in the public domain.
The performed searches for this exact compound, including its potential Schiff base derivatives, did not yield specific studies detailing its use in forming luminescent coordination complexes or in the development of advanced magnetic materials, including heterobimetallic systems. The available research focuses on structurally related but distinct pyridine-thiazole derivatives, which fall outside the strict scope of the requested article.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline based on the currently accessible research data. The specific subsections regarding "Luminescent Coordination Compounds" and "Tuning Magnetic Properties through Heterobimetallic Integration" for complexes of "4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-" could not be substantiated with relevant research findings.
Conclusion and Future Research Perspectives
Synthesis and Characterization Advancements
The synthesis of pyridine-thiazole hybrids is well-documented, traditionally relying on methods like the Hantzsch thiazole (B1198619) synthesis from corresponding thioamides and α-halocarbonyls. nih.govsemanticscholar.org Future synthetic work on 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is expected to move beyond these classical methods towards more efficient, sustainable, and high-throughput approaches.
Key future directions will likely involve:
Microwave-Assisted Synthesis: To dramatically reduce reaction times and potentially increase yields.
Flow Chemistry: For safer, more scalable, and consistent production, minimizing the handling of hazardous intermediates.
Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions to improve the sustainability of synthetic routes.
Solid-Phase Synthesis: Development of solid-supported synthetic pathways would enable the rapid generation of a library of derivatives for screening in various applications, particularly in drug discovery. semanticscholar.org
For characterization, while standard techniques (NMR, IR, Mass Spectrometry) will remain crucial, future studies will demand more in-depth analysis. Single-crystal X-ray diffraction will be indispensable for unambiguously determining the three-dimensional structure and understanding intermolecular interactions in the solid state. nih.gov Advanced spectroscopic techniques could be employed to probe the excited-state dynamics, which is particularly relevant for photoactive materials.
Table 1: Potential Advanced Methodologies for Synthesis
| Methodology | Anticipated Advantage | Relevant Research Area |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | High-throughput screening, process optimization |
| Flow Chemistry | Scalability, safety, consistency | Industrial production, library synthesis |
| Green Solvents/Catalysts | Reduced environmental impact | Sustainable chemistry |
Prospects in Coordination Chemistry and Supramolecular Assembly
The 2-(2-pyridinyl)-thiazole fragment is an archetypal N,N'-bidentate chelating ligand, capable of forming stable complexes with a wide range of transition metals. nih.govnih.gov The nitrogen atoms of both the pyridine (B92270) and thiazole rings act as effective donor sites. This inherent coordinating ability is the cornerstone of its potential in coordination chemistry.
Future prospects in this area include:
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): The aldehyde functionality allows for post-synthetic modification, enabling the creation of functionalized CPs and MOFs. These materials could be designed with specific topologies and pore environments for applications in gas storage, separation, and heterogeneous catalysis. tandfonline.com
Multidentate Ligand Design: The aldehyde group can be readily converted into other functional groups (e.g., imines, alcohols, carboxylic acids), transforming the parent molecule into a tri- or tetradentate ligand. This opens up the possibility of creating more complex and robust coordination architectures, including polynuclear clusters and cages. core.ac.uk
Supramolecular Assembly: Beyond metal coordination, the planar, aromatic structure is conducive to forming ordered supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. tandfonline.commdpi.com Future work could explore the self-assembly of the molecule and its derivatives into liquid crystals or organic gels.
Table 2: Prospective Coordination Complexes and Supramolecular Systems
| Metal Ion | Potential Geometry | Research Focus |
|---|---|---|
| Co(II), Ni(II) | Octahedral | Magnetic materials, catalysis nih.govmdpi.com |
| Cu(II), Zn(II) | Tetrahedral/Square Planar/Octahedral | Luminescent sensors, bio-inorganic modeling nih.gov |
| Cd(II), Hg(II) | Various | Environmental sensors, functional polymers tandfonline.com |
Unexplored Avenues in Materials Science Applications
Building upon its coordination chemistry, 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)- is a promising candidate for the development of novel functional materials. Many avenues remain largely unexplored and represent fertile ground for future research.
Luminescent Sensors: The π-conjugated system of the pyridinyl-thiazole core is inherently fluorescent. Its metal complexes, particularly with d¹⁰ metals like Zn(II) and Cd(II), are expected to exhibit enhanced emission properties. nih.govtandfonline.com This provides a direct pathway to developing selective and sensitive turn-on or turn-off fluorescent sensors for detecting metal ions or small molecules.
Organic Electronics: The aromatic, electron-deficient nature of the scaffold suggests potential use as an n-type material in organic semiconductors. Derivatization could be used to tune the HOMO/LUMO energy levels for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
Photoresponsive Materials: The aldehyde group can be used to link the molecule to polymer backbones or surfaces. The core chromophore's interaction with light could be harnessed to create materials that change their properties (e.g., color, conformation) upon irradiation, leading to applications in data storage or smart materials.
Future Directions in Theoretical and Computational Studies
Computational chemistry offers powerful tools to predict properties and guide experimental efforts. For 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, theoretical studies are essential for unlocking its full potential.
Future computational investigations should focus on:
Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and reactivity. researchgate.net This is crucial for predicting its behavior in chemical reactions, its potential as an electronic material, and its spectroscopic properties.
Molecular Docking: The pyridine-thiazole scaffold is a "privileged structure" in medicinal chemistry. nih.govnih.gov Molecular docking simulations can be used to screen the molecule and its derivatives against various biological targets, such as kinases or DNA, to identify potential therapeutic applications. nih.govacs.org
Molecular Dynamics (MD) Simulations: For its metal complexes and supramolecular assemblies, MD simulations can assess their structural stability, dynamics, and interactions with guest molecules or solvents, providing a nanoscale understanding of their function. nih.gov
Time-Dependent DFT (TD-DFT): To rationalize the photophysical properties of the molecule and its metal complexes, TD-DFT can be used to predict absorption and emission spectra, helping to design more efficient luminophores and photosensitizers.
Table 3: Recommended Focus for Future Computational Studies
| Computational Method | Key Parameters to Investigate | Potential Application Guided |
|---|---|---|
| DFT | HOMO/LUMO energies, electrostatic potential, bond orders | Reactivity prediction, materials design |
| Molecular Docking | Binding affinity, interaction modes with active sites | Drug discovery, bio-probe development nih.gov |
| MD Simulations | Conformational stability, solvent effects, binding free energy | Stability of complexes, host-guest chemistry |
Q & A
Basic: What are the common synthetic routes for 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is synthesized via heterocyclization reactions. A typical approach involves:
- Step 1: Condensation of 2-pyridinylmethylthio intermediates with nitriles or α-halo ketones under basic conditions to form the thiazole core. For example, chloroacetonitrile can react with thioureas to yield thiazole derivatives .
- Step 2: Oxidation or aldehyde functionalization. Paal-Knorr synthesis or coupling with ethyl 2-bromoacetoacetate followed by hydrolysis can introduce the carboxaldehyde group .
Optimization Tips: - Use high-purity solvents (e.g., benzene/cyclohexane mixtures) to enhance diastereomeric separation during crystallization .
- Adjust reaction temperature (60–80°C) and catalyst (e.g., NaHCO₃) to improve yields .
Basic: How can researchers characterize the structural integrity of 4-Thiazolecarboxaldehyde, 2-(2-pyridinyl)-?
Methodological Answer:
Characterization involves:
- Spectroscopy:
- Elemental Analysis: Validate empirical formulas (e.g., C₁₄H₁₀N₂OS) with <0.5% deviation .
- HPLC-MS: Assess purity (>95%) and detect trace impurities using C18 columns and acetonitrile/water gradients .
Advanced: How to design experiments to evaluate the pharmacological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies:
Advanced: How to address contradictions in spectroscopic data or bioactivity results between studies?
Methodological Answer:
- Data Reconciliation:
- Statistical Analysis:
Advanced: What computational approaches are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Modeling:
- Dynamics Simulations:
- Run molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-protein stability over 100 ns trajectories .
- ADME Prediction:
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution:
- Process Optimization:
- Analytical QC:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
